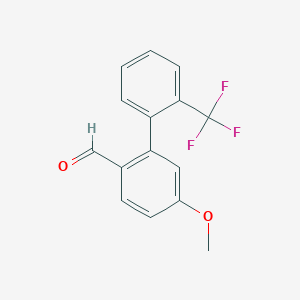![molecular formula C11H14FNO B12074954 (3R)-1-[(3-Fluorophenyl)methyl]pyrrolidin-3-ol](/img/structure/B12074954.png)
(3R)-1-[(3-Fluorophenyl)methyl]pyrrolidin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R)-1-[(3-Fluorophenyl)methyl]pyrrolidin-3-ol is a chiral compound featuring a pyrrolidine ring substituted with a fluorophenyl group and a hydroxyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3R)-1-[(3-Fluorophenyl)methyl]pyrrolidin-3-ol typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors such as amino alcohols or amino acids.
Introduction of the Fluorophenyl Group: This step often involves nucleophilic substitution reactions where a fluorophenyl halide reacts with the pyrrolidine ring.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors to enhance yield and purity. Catalysts and specific reaction conditions are fine-tuned to ensure scalability and cost-effectiveness.
Types of Reactions:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using reagents like PCC (Pyridinium chlorochromate).
Reduction: The compound can undergo reduction reactions to form corresponding amines or alcohols using reagents like lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: PCC, KMnO4, H2O2
Reduction: LiAlH4, NaBH4
Substitution: Halogenating agents, nitrating agents
Major Products:
Oxidation: Ketones, aldehydes
Reduction: Amines, alcohols
Substitution: Halogenated, nitrated derivatives
Wissenschaftliche Forschungsanwendungen
(3R)-1-[(3-Fluorophenyl)methyl]pyrrolidin-3-ol hat vielfältige Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Baustein bei der Synthese komplexer organischer Moleküle eingesetzt.
Biologie: Untersucht wegen seiner potenziellen Auswirkungen auf biologische Systeme, einschließlich Enzyminhibition und Rezeptorbindung.
Medizin: Untersucht wegen seiner potenziellen therapeutischen Eigenschaften, einschließlich entzündungshemmender und schmerzlindernder Wirkungen.
Industrie: Wird bei der Entwicklung neuer Materialien und als Vorläufer bei der Synthese von Pharmazeutika eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von this compound umfasst seine Wechselwirkung mit spezifischen molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Die Fluorphenylgruppe erhöht die Bindungsaffinität durch hydrophobe Wechselwirkungen, während die Hydroxylgruppe Wasserstoffbrückenbindungen bilden kann und die Wechselwirkung der Verbindung mit ihrem Ziel stabilisiert. Dieser duale Wechselwirkungsmechanismus trägt zu seiner biologischen Aktivität und potenziellen therapeutischen Wirkungen bei.
Ähnliche Verbindungen:
Pyrrolidin: Ein einfacheres Analogon ohne die Fluorphenyl- und Hydroxylgruppen.
Prolinol: Enthält eine Hydroxylgruppe, aber keine Fluorphenylsubstitution.
Fluorphenylpyrrolidin: Ähnliche Struktur, kann sich jedoch in der Position der Fluorphenylgruppe unterscheiden.
Einzigartigkeit: this compound ist durch die spezifische Kombination der Fluorphenyl- und Hydroxylgruppen einzigartig, die unterschiedliche chemische und biologische Eigenschaften verleihen. Diese Kombination verstärkt sein Potenzial als vielseitiges Gerüst in der Wirkstoffforschung und -entwicklung.
Wirkmechanismus
The mechanism of action of (3R)-1-[(3-Fluorophenyl)methyl]pyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances binding affinity through hydrophobic interactions, while the hydroxyl group can form hydrogen bonds, stabilizing the compound’s interaction with its target. This dual interaction mechanism contributes to its biological activity and potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Pyrrolidine: A simpler analog without the fluorophenyl and hydroxyl groups.
Prolinol: Contains a hydroxyl group but lacks the fluorophenyl substitution.
Fluorophenylpyrrolidine: Similar structure but may differ in the position of the fluorophenyl group.
Uniqueness: (3R)-1-[(3-Fluorophenyl)methyl]pyrrolidin-3-ol is unique due to the specific combination of the fluorophenyl and hydroxyl groups, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile scaffold in drug discovery and development.
Eigenschaften
Molekularformel |
C11H14FNO |
|---|---|
Molekulargewicht |
195.23 g/mol |
IUPAC-Name |
(3R)-1-[(3-fluorophenyl)methyl]pyrrolidin-3-ol |
InChI |
InChI=1S/C11H14FNO/c12-10-3-1-2-9(6-10)7-13-5-4-11(14)8-13/h1-3,6,11,14H,4-5,7-8H2/t11-/m1/s1 |
InChI-Schlüssel |
XJARABCWDAAXPW-LLVKDONJSA-N |
Isomerische SMILES |
C1CN(C[C@@H]1O)CC2=CC(=CC=C2)F |
Kanonische SMILES |
C1CN(CC1O)CC2=CC(=CC=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[2-Fluoro-5-(trifluoromethyl)phenoxy]azetidine](/img/structure/B12074871.png)
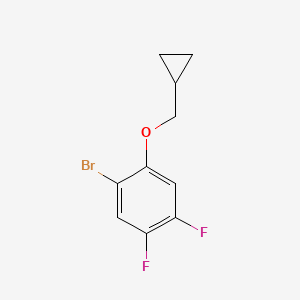


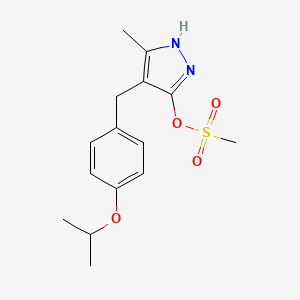
![3-O-tert-butyl 5-O-(4,12-diacetyloxy-2-benzoyloxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl) 2,2-dimethyl-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate](/img/structure/B12074891.png)
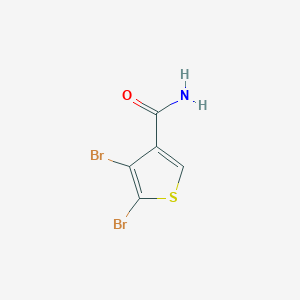
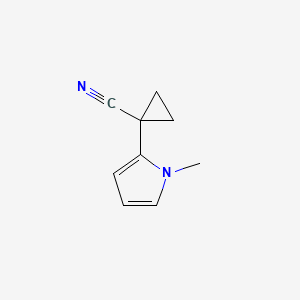

![tert-butyl N-[1-[[1-[5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carbonyl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B12074911.png)

![Methyl 5,6,7,8-tetrahydropyrazolo[5,1-b][1,3]oxazepine-2-carboxylate](/img/structure/B12074922.png)
